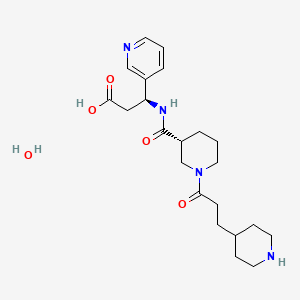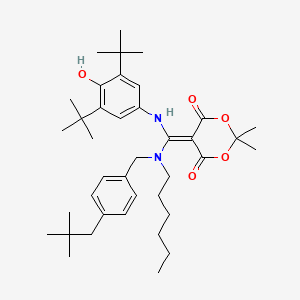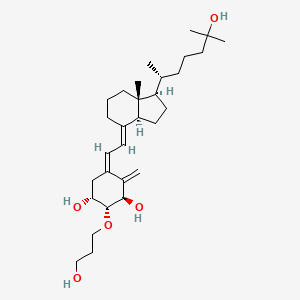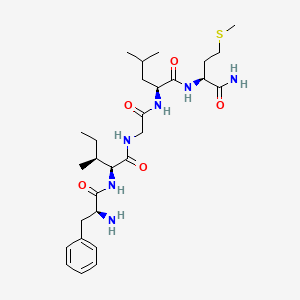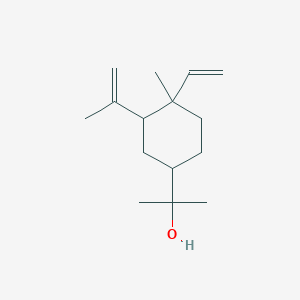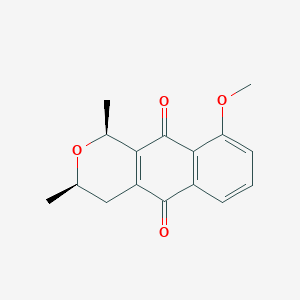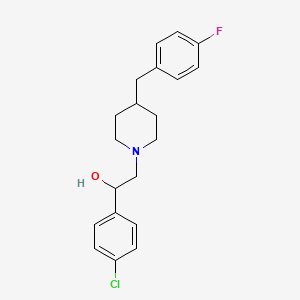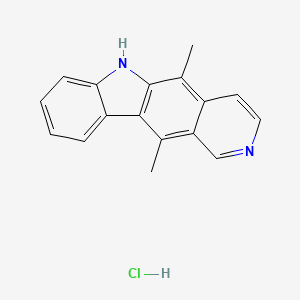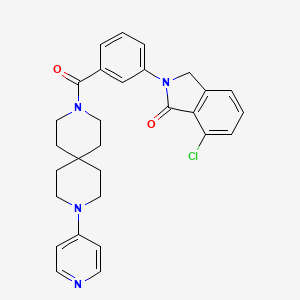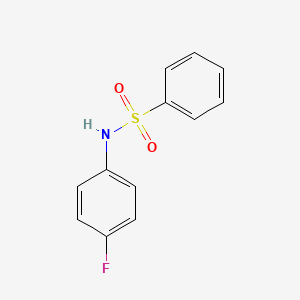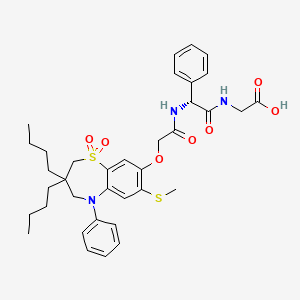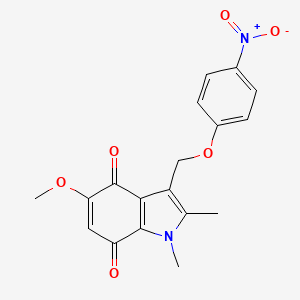
ES 936
Overview
Description
ES-936 is a potent and specific inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme is generally considered a detoxification enzyme, capable of directly reducing quinones to hydroquinones, which in turn prevents the formation of reactive oxygen species arising from redox cycling . ES-936 has shown significant potential in cancer research due to its ability to inhibit NQO1 effectively at very low concentrations .
Mechanism of Action
Target of Action
The primary target of 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, also known as ES936, is the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) . NQO1 is an enzyme that has been found to be up-regulated in pancreatic cancer as well as many other solid tumors .
Mode of Action
ES936 is a very potent and selective inhibitor of NQO1 . It inhibits the activity of NQO1 in a mechanism-based manner . The inhibition of NQO1 by ES936 is time- and concentration-dependent and requires the presence of a pyridine nucleotide cofactor, which is consistent with a need for metabolic activation .
Biochemical Pathways
The inhibition of NQO1 by ES936 affects the biochemical pathways related to superoxide scavenging . NQO1 can directly scavenge superoxide, and this effect may become physiologically relevant in cells containing high NQO1 levels .
Pharmacokinetics
It is known that es936 is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.
Result of Action
ES936 exhibits activity against human pancreatic cancer both in vitro and in vivo . It inhibits the growth of human pancreatic tumor cell lines BxPC-3 and MIA PaCa-2, which contain high levels of NQO1 activity and protein . ES936 treatment results in a significant difference in growth rates in ES936-treated and DMSO-treated (control) tumors .
Action Environment
The action of ES936 is influenced by the cellular environment, particularly the levels of NQO1 activity and protein in the cells . Cells with high levels of NQO1, such as the human pancreatic tumor cell lines BxPC-3 and MIA PaCa-2, are more susceptible to the inhibitory effects of ES936 .
Biochemical Analysis
Biochemical Properties
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione interacts with the enzyme NQO1 . This interaction is mechanism-based, meaning it requires the presence of a pyridine nucleotide cofactor for metabolic activation .
Cellular Effects
In human pancreatic tumor cell lines BxPC-3 and MIA PaCa-2, which contain high levels of NQO1 activity and protein, 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione treatment inhibited NQO1 activity by more than 98% . This treatment also induced growth inhibition in these cells .
Molecular Mechanism
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione exerts its effects at the molecular level by inhibiting NQO1 . This inhibition is mechanism-based, requiring metabolic activation . The compound does not increase intracellular superoxide production or oxygen consumption .
Temporal Effects in Laboratory Settings
Over time, 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione has been observed to inhibit the growth of MIA PaCa-2 cells in a dose-dependent manner . This suggests that the compound has long-term effects on cellular function.
Dosage Effects in Animal Models
In mice carrying MIA PaCa-2 xenograft tumors, treatment with 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione resulted in a significant difference in growth rates compared to control tumors . This indicates that the effects of the compound vary with dosage.
Metabolic Pathways
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione is involved in the NQO1 metabolic pathway . It interacts with NQO1, an enzyme that is highly expressed in pancreatic cancers .
Preparation Methods
The synthesis of ES-936 involves several steps, starting with the preparation of the core indole structure. The synthetic route typically includes the following steps:
Formation of the indole core: This involves the reaction of appropriate starting materials under specific conditions to form the indole nucleus.
Functionalization of the indole core:
Final modifications:
Chemical Reactions Analysis
ES-936 undergoes several types of chemical reactions, including:
Reduction: ES-936 is reduced by NQO1 to form the corresponding hydroquinone.
Substitution: The nitrophenyl ether group in ES-936 can undergo substitution reactions under specific conditions.
Common reagents and conditions used in these reactions include reducing agents such as NAD(P)H for the reduction reactions and oxidizing agents for the oxidation reactions. The major products formed from these reactions include the hydroquinone form of ES-936 and other related compounds .
Scientific Research Applications
ES-936 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: ES-936 is used extensively in cancer research due to its ability to inhibit NQO1, an enzyme that is overexpressed in many types of cancer cells
Biochemical Studies: ES-936 is used to study the biochemical pathways involving NQO1 and its role in detoxification and redox cycling.
Drug Development: ES-936 serves as a lead compound for the development of new drugs targeting NQO1.
Comparison with Similar Compounds
ES-936 is unique in its high specificity and potency as an NQO1 inhibitor. Similar compounds include:
Dicoumarol: A non-specific NQO1 inhibitor that is less potent than ES-936.
β-Lapachone: Another NQO1 inhibitor that also participates in redox cycling but has different chemical properties and potency.
ES-936 stands out due to its high specificity and effectiveness at very low concentrations, making it a valuable tool in scientific research and drug development .
Properties
IUPAC Name |
5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-10-13(9-26-12-6-4-11(5-7-12)20(23)24)16-17(19(10)2)14(21)8-15(25-3)18(16)22/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLWSLZYYZHSRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172879 | |
| Record name | ES-936 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192820-78-3 | |
| Record name | ES-936 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192820783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ES-936 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02400 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ES-936 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 192820-78-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ES-936 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XI90I177M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936)?
A1: ES936 functions as a mechanism-based inhibitor of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). [] It requires metabolic activation by NQO1 in the presence of a pyridine nucleotide cofactor, leading to the formation of a reactive iminium species. [] This reactive species then covalently binds to specific amino acid residues (His162, Tyr127, or Tyr129) within the active site of NQO1, permanently inactivating the enzyme. []
Q2: How does ES936's interaction with NQO1 translate into anti-cancer activity?
A2: While initial studies suggested that ES936's anti-cancer activity was linked to increased intracellular superoxide levels due to NQO1 inhibition, later research revealed alternative mechanisms. [, ] ES936 demonstrated potent cytotoxicity against various pancreatic cancer cell lines, inducing caspase-dependent apoptosis without elevating oxidative stress. [] Further investigations identified thioredoxin reductase (TrxR) as a potential target for ES936. [] The compound acts as a potent TrxR inhibitor in both pancreatic cancer cells and cell-free systems. []
Q3: How does ES936 inhibit thioredoxin reductase?
A3: ES936's inhibition of TrxR follows a multi-step process. It undergoes metabolic reduction, loses its nitrophenol leaving group, and generates a reactive electrophile. [] This electrophile then alkylates the selenocysteine residue present in TrxR's active site, effectively inhibiting its activity. []
Q4: What structural features of ES936 are crucial for its inhibitory activity against NQO1?
A4: Research suggests that the 4-nitrophenoxy substituent at the (indol-3-yl)methyl position of ES936 is essential for its mechanism-based inhibition of NQO1. [] Modifications to this substituent, such as replacing it with hydroxy or phenoxy groups, significantly reduce inhibitory potency due to impaired elimination of the leaving group. [] Additionally, molecular docking simulations demonstrate that ES936's structure allows for favorable π-ring stacking interactions with the FADH2 cofactor within the NQO1 active site, contributing to its inhibitory activity. []
Q5: Has the efficacy of ES936 been evaluated in in vivo models of cancer?
A5: Yes, ES936 has shown promising anti-tumor activity in vivo. In a mouse xenograft model using the MIA PaCa-2 human pancreatic cancer cell line, ES936 treatment significantly reduced tumor growth compared to controls. [] Additionally, lead indolequinones, structurally similar to ES936, demonstrated high efficacy and low toxicity in a MIA PaCa-2 xenograft model. []
Q6: Does NQO1 play a role in the efficacy of other anti-cancer agents?
A6: Yes, NQO1 has been shown to be involved in the bioactivation of certain anti-cancer agents. One example is 17-(allylamino)-17-demethoxygeldanamycin (17AAG), a heat shock protein 90 (Hsp90) inhibitor. [, , ] NQO1 metabolizes 17AAG into its hydroquinone form (17AAGH2), which exhibits significantly higher Hsp90 inhibitory activity. [, , ] This bioactivation leads to greater potency and increased sensitivity of NQO1-expressing cancer cells to 17AAG. [, , ]
Q7: What is the significance of the discovery that ES936 inhibits TrxR?
A7: The identification of TrxR as a potential target for ES936 is significant because TrxR plays a crucial role in maintaining cellular redox balance and protecting cancer cells from oxidative stress. [] Targeting TrxR has emerged as a promising strategy in cancer therapy, and ES936's ability to inhibit this enzyme opens up new avenues for developing novel anti-cancer therapeutics. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


